tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-ethynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-10-8-14-16-7-6-15(9-11(10)16)12(17)18-13(2,3)4/h1,8H,6-7,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIYZZAPOSXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C#C)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the ethynyl group to a carboxylic acid derivative.
Reduction: : Reducing the pyrazine ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: : Carboxylic acids or their derivatives.
Reduction: : Reduced pyrazine derivatives or other reduced functional groups.
Substitution: : Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazolo compounds exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways associated with tumor growth. For instance, compounds with similar structures have been shown to inhibit protein kinases involved in cancer progression, suggesting that tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate may exhibit similar properties .
-
Neuroprotective Effects
- The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies on related pyrazolo compounds have demonstrated their efficacy in models of neurodegenerative diseases, potentially through mechanisms that involve modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Properties
Table 1: Summary of Research Findings on Related Compounds
Synthesis and Development
The synthesis of this compound involves several steps including the formation of the pyrazole ring and subsequent functionalization with ethynyl and tert-butyl groups. Advanced synthetic methods such as microwave-assisted synthesis and solvent-free conditions are being explored to improve yield and reduce environmental impact.
Mechanism of Action
The mechanism by which tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Derivatives and Their Features:
*Estimated based on bromo derivative (MW 302.17) with Br replaced by ethynyl (C≡CH, ΔMW ≈ -55).
Biological Activity
Tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine core with an ethynyl substituent and a tert-butyl ester group. The synthesis typically involves multi-step processes that include cyclization of appropriate precursors under specific conditions such as heating in the presence of catalysts.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Heat, catalyst |
| 2 | Functionalization | Various reagents |
| 3 | Purification | Chromatography |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its role in inflammatory disease management.
- Antimicrobial Activity : It has been tested against various pathogens, showing effectiveness against certain strains of bacteria and fungi .
The biological activity of this compound is believed to involve interactions with specific molecular targets. For example, it may modulate enzyme activity or bind to receptors involved in cellular signaling pathways. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition : Targeting enzymes critical for tumor growth or inflammation.
- Receptor Modulation : Altering receptor activity that influences cellular responses.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway .
- Anti-inflammatory Research : Another study highlighted its ability to reduce cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic application in treating inflammatory diseases.
- Antimicrobial Testing : In vitro assays indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other pyrazole derivatives:
Q & A
Basic: What are the key synthetic strategies for tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
The synthesis typically involves multi-step reactions starting with pyrazolo-pyrazine core formation, followed by functionalization. A common approach includes:
Core construction : Cyclocondensation of hydrazine derivatives with diketones or aldehydes under reflux conditions (e.g., ethanol, 80°C, 12h) to form the pyrazolo-pyrazine scaffold.
Ethynylation : Sonogashira coupling or alkyne substitution at the 3-position using palladium catalysts (e.g., Pd(PPh₃)₄, CuI) and trimethylsilylacetylene, followed by deprotection .
Carboxylate protection : Introduction of the tert-butyl carbamate group via Boc-anhydride in the presence of DMAP as a catalyst .
Key considerations : Optimize reaction time and temperature to avoid over-functionalization. Monitor intermediates via TLC or LC-MS .
Advanced: How can conflicting NMR data for this compound’s regiochemistry be resolved?
Contradictions in NMR assignments (e.g., proton splitting patterns or carbon shifts) often arise from dynamic ring puckering in the dihydropyrazine moiety. To resolve this:
- Perform VT-NMR (variable-temperature NMR) to slow conformational changes and clarify splitting patterns.
- Use 2D NMR (COSY, HSQC) to assign coupling between protons and carbons, particularly focusing on the ethynyl group’s influence on adjacent hydrogens .
- Compare with analogs (e.g., tert-butyl 3-chloro derivatives) to identify substituent-induced shifts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : Confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm) and tert-butyl group (δ ~1.4 ppm for -C(CH₃)₃) .
- IR Spectroscopy : Identify alkyne C≡C stretches (~2100 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
- HRMS : Verify molecular weight (expected [M+H]⁺ for C₁₃H₁₆N₄O₂: 276.122) .
- X-ray crystallography (if crystalline): Resolve conformational ambiguities in the fused pyrazolo-pyrazine system .
Advanced: How does the ethynyl group influence reactivity in cross-coupling reactions?
The ethynyl substituent enables click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira couplings for bioconjugation or library synthesis. Key factors:
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI for aryl halide couplings; Ru or Cu catalysts for azide-alkyne cycloadditions.
- Solvent effects : Use DMF or THF for solubility, ensuring anhydrous conditions to prevent alkyne hydration .
- Steric considerations : The tert-butyl group may hinder reactions at the 5-position, requiring optimized stoichiometry .
Basic: What are the recommended storage conditions to ensure stability?
Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation of the ethynyl group and hydrolysis of the carbamate. Use amber vials to avoid photodegradation . Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
To explore SAR:
Vary substituents : Synthesize analogs with halogens (Cl, Br), methyl, or hydroxyl groups at the 3-position.
Assay biological activity : Test against kinase targets (e.g., CDK, EGFR) using enzymatic assays (IC₅₀ determination) .
Correlate properties : Use QSAR models to link logP (calculated via ChemDraw) with cellular permeability .
Reference analogs : Compare with tert-butyl 3-chloro derivatives (lower solubility but higher kinase affinity) .
Basic: What computational methods predict the compound’s bioavailability?
Employ molecular docking (AutoDock Vina) to simulate binding to CYP450 enzymes or P-glycoprotein. Calculate ADMET properties (SwissADME) to estimate:
- logP : ~2.1 (moderate lipophilicity due to tert-butyl group).
- H-bond donors/acceptors : 1/4, suggesting moderate membrane permeability .
Advanced: How to troubleshoot low yields in the final coupling step?
Common issues and solutions:
- Catalyst deactivation : Ensure rigorous exclusion of oxygen/moisture via freeze-pump-thaw cycles.
- Side reactions : Add molecular sieves to scavenge water; replace Pd(PPh₃)₄ with BrettPhos-Pd-G3 for better stability .
- Purification challenges : Use silica gel chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC .
Basic: What safety precautions are essential during synthesis?
- Alkyne handling : Use explosion-proof equipment due to acetylene gas risk.
- Palladium waste : Collect in designated containers for metal recovery.
- PPE : Wear nitrile gloves, goggles, and a lab coat; work in a fume hood .
Advanced: How to validate the compound’s role in inhibiting protein-protein interactions (PPIs)?
Biophysical assays : Use SPR (surface plasmon resonance) to measure binding kinetics to target proteins (e.g., Bcl-2 family).
Cellular assays : Monitor apoptosis in cancer lines (e.g., MCF-7) via flow cytometry (Annexin V/PI staining).
Structural analysis : Perform cryo-EM or co-crystallization to map interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
